molecular formula C8H5BrFNO3 B12970762 1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone

1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone

Cat. No.: B12970762
M. Wt: 262.03 g/mol
InChI Key: UKZNMGKIWZWZQR-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone is an aromatic compound characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(2-fluoro-3-nitrophenyl)ethanone using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like chloroform or acetic acid to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: Formation of 1-(2-substituted-6-fluoro-3-nitrophenyl)ethanone derivatives.

    Reduction: Formation of 1-(2-bromo-6-fluoro-3-aminophenyl)ethanone.

    Oxidation: Formation of 1-(2-bromo-6-fluoro-3-nitrophenyl)acetic acid.

Comparison with Similar Compounds

  • 1-(2-Fluoro-3-nitrophenyl)ethanone
  • 1-(2-Bromo-3-nitrophenyl)ethanone
  • 1-(2-Bromo-6-fluoro-4-nitrophenyl)ethanone

Uniqueness: 1-(2-Bromo-6-fluoro-3-nitrophenyl)ethanone is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the phenyl ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds .

Properties

Molecular Formula

C8H5BrFNO3

Molecular Weight

262.03 g/mol

IUPAC Name

1-(2-bromo-6-fluoro-3-nitrophenyl)ethanone

InChI

InChI=1S/C8H5BrFNO3/c1-4(12)7-5(10)2-3-6(8(7)9)11(13)14/h2-3H,1H3

InChI Key

UKZNMGKIWZWZQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Br)[N+](=O)[O-])F

Origin of Product

United States

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